5-Bromo-2-isobutylisoindoline
Description
5-Bromo-2-isobutylisoindoline is a halogenated isoindoline derivative characterized by a bromine substituent at the 5-position and an isobutyl group at the 2-position of the isoindoline scaffold. Isoindoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their rigid bicyclic structure and tunable electronic properties. The bromine atom enhances reactivity for further functionalization (e.g., cross-coupling reactions), while the isobutyl group contributes steric bulk and lipophilicity, influencing solubility and intermolecular interactions .
These methods often prioritize regioselectivity and purity, as seen in the synthesis of 5-bromoisoquinoline, which avoids isomer mixtures through optimized bromination conditions .
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-2-(2-methylpropyl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H16BrN/c1-9(2)6-14-7-10-3-4-12(13)5-11(10)8-14/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
SQVXLXWWXJTKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Route 1: Esterification → Bromination → Cyclization
Step 1: Synthesis of 2-Isobutylbenzoic Acid Ester
- Starting material : 2-Isobutylbenzoic acid.
- Reaction : Esterification with methanol or ethanol in the presence of concentrated sulfuric acid.
- Conditions : 0.1–1 L alcohol per 100 g acid, stirred at room temperature (1–5 hrs), then refluxed (1–5 hrs).
- Yield : ~94–97% (based on analogous reactions).
Step 2: Bromination with N-Bromosuccinimide (NBS)
- Reagent : NBS (1–1.5 equiv) in carbon tetrachloride or acetic acid.
- Catalyst : Benzoyl peroxide (0.1–0.2 equiv) or sodium sulfite (to suppress positional isomers).
- Conditions : Reflux for 1–8 hrs.
- Selectivity : Up to 90% for 5-bromo isomer with sodium sulfite.
Step 3: Cyclization to Isoindoline
- Reagent : Ammonia (25% aqueous) in methanol.
- Conditions : 60–80°C for 5–20 hrs.
- Workup : Acidification with HCl to form hydrochloride salt.
Route 2: Direct Bromination of Isoindoline Precursor
- Starting material : 2-Isobutylisoindoline.
- Bromination : Using bromine or NBS in a controlled environment.
- Solvent : Dichloromethane or acetic acid.
- Challenges : Risk of over-bromination; positional selectivity requires careful optimization.
Key Reaction Parameters
*Improves to 90% with sodium sulfite.
Critical Factors for Optimization
- Catalyst Selection : Sodium sulfite enhances 5-bromo selectivity by suppressing 4-bromo impurities.
- Solvent Effects : Polar aprotic solvents (e.g., CCl₄) improve NBS reactivity.
- Temperature Control : Bromination at 10–50°C minimizes side reactions.
Analytical Validation
- Purity : HPLC or NMR to confirm >95% purity.
- Impurity Profile : Monitor 4-bromo-2-isobutylisoindoline via LC-MS.
Challenges and Solutions
- Steric Hindrance : The isobutyl group may slow cyclization; prolonged reaction times (≥20 hrs) recommended.
- Positional Isomers : Use catalytic sodium sulfite to enhance 5-bromo selectivity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-isobutylisoindoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted-2-isobutylisoindoline derivatives.
Oxidation: Formation of 5-bromo-2-isobutylisoindolinone.
Reduction: Formation of 2-isobutylisoindoline.
Scientific Research Applications
5-Bromo-2-isobutylisoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isobutylisoindoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the isobutyl group may play a role in modulating the compound’s reactivity and binding affinity to biological targets. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-2-isobutylisoindoline is best understood through comparison with analogous brominated isoindoline derivatives.
Table 1: Key Structural and Functional Comparisons
Key Differences
Regioselectivity of Bromination :
- 5-Bromo-2-isobutylisoindoline’s bromine at the 5-position contrasts with 6- or 7-bromo isomers (e.g., 6-bromo-2-methylisoindolin-1-one). Regioselectivity impacts electronic properties and reactivity; for example, 5-bromo derivatives are more electron-deficient at the para position, favoring Suzuki-Miyaura couplings .
- In contrast, 7-bromo derivatives (e.g., 7-bromo-2,3-dihydro-isoindol-1-one) exhibit altered steric environments, affecting binding in biological targets .
Substituent Effects :
- The isobutyl group in 5-bromo-2-isobutylisoindoline introduces greater steric hindrance and lipophilicity compared to methyl or benzyl substituents (e.g., 5-bromo-2-methylisoindolin-1-one). This enhances membrane permeability in drug candidates but may reduce solubility .
- Compounds like 2-(4-bromobenzyl)isoindoline-1,3-dione (CAS 153171-22-3) feature extended aromatic systems, enabling π-π stacking in materials science applications, unlike the aliphatic isobutyl group .
Core Structure Variations :
- Indazole derivatives (e.g., 5-bromo-3-isopropyl-1H-indazole) differ in core heterocyclic structure, leading to distinct pharmacological profiles. Isoindoline’s saturated bridge enhances conformational rigidity compared to indazole’s planar aromatic system .
Data Tables for Comparative Analysis
Table 2: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
